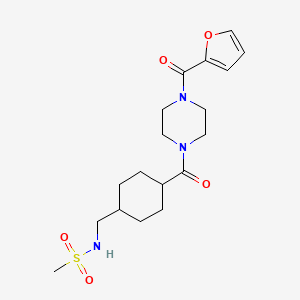

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide

Description

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex organic compound featuring a furan ring, a piperazine moiety, and a methanesulfonamide group

Properties

IUPAC Name |

N-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexyl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-27(24,25)19-13-14-4-6-15(7-5-14)17(22)20-8-10-21(11-9-20)18(23)16-3-2-12-26-16/h2-3,12,14-15,19H,4-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITZMLKMTDRRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide typically involves multiple steps:

-

Formation of the Furan-2-carbonyl Piperazine Intermediate

Starting Materials: Furan-2-carboxylic acid and piperazine.

Reaction Conditions: The carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine, followed by reaction with piperazine to form the furan-2-carbonyl piperazine intermediate.

-

Cyclohexylmethylation

Starting Materials: The furan-2-carbonyl piperazine intermediate and cyclohexylmethyl chloride.

Reaction Conditions: The intermediate is reacted with cyclohexylmethyl chloride in the presence of a base like potassium carbonate to introduce the cyclohexylmethyl group.

-

Methanesulfonamide Formation

Starting Materials: The cyclohexylmethylated intermediate and methanesulfonyl chloride.

Reaction Conditions: The final step involves reacting the intermediate with methanesulfonyl chloride in the presence of a base such as pyridine to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The furan ring can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

-

Reduction

- The carbonyl groups in the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Substitution

- The piperazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Alcohol derivatives from the reduction of carbonyl groups.

Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of compounds similar to N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide in anticancer therapy. For instance, sulfonamide derivatives have shown cytotoxic effects against various human cancer cell lines, including breast and colon cancers . The incorporation of furan and piperazine structures may enhance these effects through improved binding affinities to cancer-related targets.

-

Inflammation and Pain Management

- The compound's design is inspired by other piperazine derivatives known for their anti-inflammatory properties. Research indicates that certain piperazine-based compounds can act as antagonists of inflammatory mediators, suggesting that N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide could be explored for treating conditions associated with chronic inflammation and pain .

-

Neurological Disorders

- Given the structural similarities to known neuroactive compounds, this compound may also be investigated for its effects on neurological pathways. Piperazine derivatives have been linked to modulation of serotonin receptors, which are crucial in treating mood disorders and anxiety . Further research could elucidate the specific neuropharmacological mechanisms at play.

Synthetic Routes

The synthesis of N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide typically involves several steps:

- Formation of the Furan-Piperazine Intermediate : This is achieved by activating furan-2-carboxylic acid using coupling reagents (e.g., EDC) followed by reaction with piperazine.

- Methanesulfonamide Group Addition : The final step involves attaching the methanesulfonamide moiety, which can be done through nucleophilic substitution reactions under appropriate conditions.

Case Study 1: Antitumor Activity Evaluation

In a recent study assessing the anticancer properties of sulfonamide derivatives, compounds were tested against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, prompting further investigation into their mechanisms of action. The study suggests that structural modifications similar to those found in N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide could enhance therapeutic efficacy .

Case Study 2: Pain Management Research

A comparative analysis of piperazine derivatives revealed their potential as anti-inflammatory agents. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines in cell cultures, indicating a promising avenue for developing new pain management therapies based on the structure of N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide .

Mechanism of Action

The mechanism by which N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-((4-(4-(benzoyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide: Similar structure but with a benzoyl group instead of a furan-2-carbonyl group.

N-((4-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide: Similar structure but with a thiophene-2-carbonyl group.

Uniqueness

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to benzoyl or thiophene-2-carbonyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for specific applications in medicinal chemistry and pharmacology.

Biological Activity

N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound's structure consists of a furan-2-carbonyl moiety linked to a piperazine ring, which is further connected to a cyclohexyl group and a methanesulfonamide functional group. The molecular formula is , and it possesses several functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 378.45 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

| Melting Point | Not specified |

| LogP | Not specified |

Research indicates that compounds similar to N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide may act through various mechanisms, including:

- Inhibition of Receptor Activity : Compounds with similar structures have been shown to antagonize specific receptors, such as CCR2b, which plays a role in inflammatory responses .

- Antitumor Activity : Some derivatives exhibit inhibitory effects on cancer cell lines, suggesting potential use in cancer therapy. For instance, pyrazole derivatives have demonstrated significant activity against BRAF(V600E) and EGFR, indicating that structural modifications can enhance antitumor properties .

Case Studies and Research Findings

- Antiinflammatory Effects : A study demonstrated that compounds targeting the CCR2b receptor could reduce inflammation in animal models. The specific compound N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide showed promise in reducing inflammatory markers in vitro.

- Cytotoxicity Studies : In vitro studies using MCF-7 breast cancer cells revealed that derivatives of this compound exhibited cytotoxic effects. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .

- Synergistic Effects with Other Drugs : Research has also identified potential synergistic effects when combining this compound with established chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer cell lines .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiinflammatory | Reduced inflammatory markers | |

| Antitumor | Cytotoxicity in MCF-7 cells | |

| Synergistic Activity | Enhanced efficacy with doxorubicin |

Pharmacokinetics

While specific pharmacokinetic data for N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide is limited, similar compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) profiles. Factors such as solubility and molecular weight suggest favorable conditions for bioavailability.

Potential Side Effects

As with many bioactive compounds, potential side effects must be considered. Preliminary studies indicate that compounds with similar structures may cause skin irritation and gastrointestinal distress when administered at high doses . Further toxicity studies are warranted to establish safety profiles.

Q & A

Q. What are the key synthetic routes for N-((4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)cyclohexyl)methyl)methanesulfonamide?

The synthesis typically involves multi-step reactions:

- Furan-2-carbonyl chloride formation : React furan-2-carboxylic acid with thionyl chloride under reflux .

- Piperazine coupling : Attach the furan-2-carbonyl group to piperazine using coupling agents like HBTU in solvents such as THF or DMF .

- Cyclohexane functionalization : Introduce the cyclohexylmethyl moiety via nucleophilic substitution or reductive amination, optimizing temperature (e.g., 60–80°C) and solvent polarity .

- Sulfonamide incorporation : React methanesulfonamide with the intermediate using bases like triethylamine in dichloromethane . Key challenges include steric hindrance at the cyclohexane scaffold, requiring prolonged reaction times or elevated temperatures .

Q. How is the structural confirmation of this compound achieved?

- NMR spectroscopy : 1H and 13C NMR confirm connectivity and substituent environments (e.g., furan carbonyl at ~160 ppm in 13C NMR) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray diffraction (XRPD) : Resolves crystal packing and stereochemistry, critical for purity assessment .

- Thermal analysis : TGA/DSC profiles confirm thermal stability and polymorphic forms .

Q. What biological assays are used for preliminary evaluation of therapeutic potential?

- Antitumor activity : Cytotoxicity assays (e.g., IC50 determination in cancer cell lines via MTT assays) .

- Anti-inflammatory effects : Measurement of TNF-α or IL-6 suppression in macrophage models .

- Receptor binding : Radioligand displacement assays for serotonin or dopamine receptors, leveraging the piperazine moiety’s affinity .

Advanced Research Questions

Q. How can low yields in the piperazine-cyclohexane coupling step be addressed?

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalyst use : Employ Pd-mediated cross-coupling or microwave-assisted synthesis to reduce reaction time .

- Steric mitigation : Introduce temporary protecting groups on the cyclohexane scaffold to reduce hindrance .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Purity verification : Use HPLC (≥95% purity threshold) and XRPD to rule out polymorphic interference .

- Dose-response standardization : Normalize activity metrics (e.g., EC50) across cell lines and assay conditions .

- Target validation : Conduct siRNA knockdown or CRISPR-Cas9 studies to confirm mechanism specificity .

Q. How is the mechanism of action elucidated for this compound?

- Target identification : Use affinity chromatography with immobilized compound to isolate binding proteins .

- Molecular docking : Simulate interactions with receptors (e.g., dopamine D2 receptor) using QSAR models .

- Pathway analysis : Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., MAPK/ERK) .

Q. What computational strategies improve derivative design?

- QSAR modeling : Correlate substituent electronegativity (e.g., furan vs. phenyl groups) with receptor affinity .

- Molecular dynamics (MD) : Simulate binding stability over time to prioritize synthetically feasible analogs .

- ADMET prediction : Use tools like SwissADME to forecast solubility, metabolic stability, and toxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.